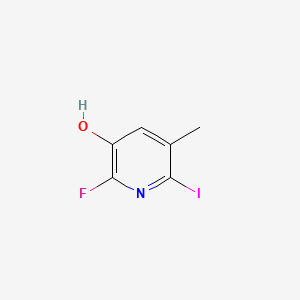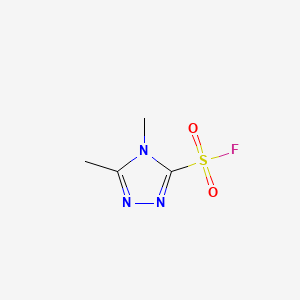
dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with sulfonyl fluoride reagents under controlled conditions. One common method involves the use of trifluoromethanesulfonyl fluoride as the sulfonylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Bases like triethylamine or pyridine.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .
Wissenschaftliche Forschungsanwendungen
Dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool for studying enzyme function and for developing enzyme inhibitors as potential drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure but differ in the arrangement of nitrogen atoms.
Sulfonyl Chlorides: Similar in reactivity but contain a chlorine atom instead of a fluoride.
Sulfonamides: Derived from sulfonyl fluorides by substitution with amines.
Uniqueness
Dimethyl-4H-1,2,4-triazole-3-sulfonyl fluoride is unique due to its combination of the triazole ring and the sulfonyl fluoride group, which imparts distinct reactivity and potential for diverse applications. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in chemical biology and medicinal chemistry .
Eigenschaften
Molekularformel |
C4H6FN3O2S |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
4,5-dimethyl-1,2,4-triazole-3-sulfonyl fluoride |
InChI |
InChI=1S/C4H6FN3O2S/c1-3-6-7-4(8(3)2)11(5,9)10/h1-2H3 |
InChI-Schlüssel |
LRVGLQPCSXEEFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



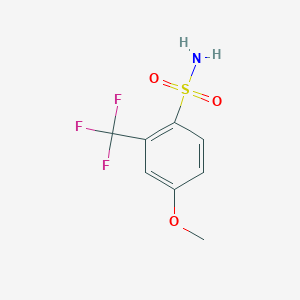




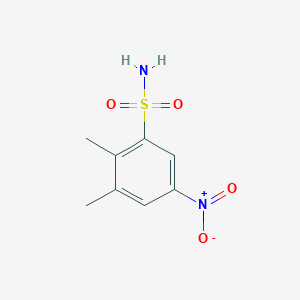
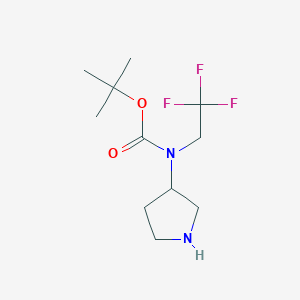
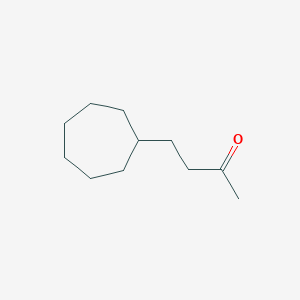
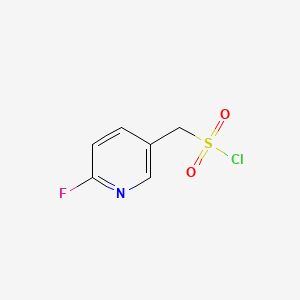
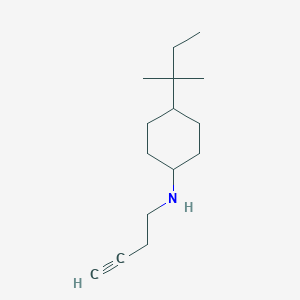
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)

